5-Bromo-2-cyano-1H-benzimidazole
Description
The Benzimidazole (B57391) Scaffold in Contemporary Chemical Research
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov First synthesized in 1872, this structural motif shares a significant resemblance with naturally occurring nucleotides, which underpins much of its biological relevance. researchgate.net Its versatile therapeutic applications stem from its unique physicochemical properties, including its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate effective binding to biological macromolecules. nih.gov
The benzimidazole core is a constituent of numerous clinically approved drugs and is a focal point in drug discovery for a vast array of pharmacological activities. nih.govnih.gov These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and anthelmintic properties. researchgate.netijpcbs.com Beyond medicine, benzimidazole derivatives are also explored for applications in materials chemistry, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net
Importance of Halogenated and Cyano-Substituted Benzimidazoles in Advanced Studies
The strategic placement of specific functional groups, such as halogens and cyano groups, onto the benzimidazole scaffold is a key strategy in modern chemical research to modulate and enhance the molecule's properties.
Halogenated Benzimidazoles , which incorporate elements like bromine, chlorine, or fluorine, are of significant interest. The introduction of a halogen atom can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. This modification can lead to enhanced pharmacological potency and selectivity. For instance, studies on 5-bromo-2-aryl benzimidazole derivatives have shown them to be potential dual inhibitors of α-glucosidase and urease enzymes. nih.gov The bromine atom at the 5-position is noted for enhancing binding affinity to target enzymes. nih.gov Furthermore, halogenation is a critical tool in developing inhibitors for various enzymes, including viral helicases, and in creating materials with specific electronic characteristics. nih.gov
Cyano-Substituted Benzimidazoles represent another important class of derivatives. The cyano (-C≡N) group is a potent electron-withdrawing group and a versatile chemical handle for further molecular elaboration. In medicinal chemistry, the introduction of a cyano group has been explored for creating compounds with significant biological activity. For example, research into novel cyano-substituted styryl-2-benzimidazoles has highlighted their potential for DNA binding and antitumor effects. The cyano group's unique electronic and structural contributions make it a valuable component in the design of targeted therapeutic agents and functional organic materials.
Research Context and Scope for 5-Bromo-2-cyano-1H-benzimidazole
A comprehensive search of publicly available scientific literature and chemical databases was conducted to gather specific information on the synthesis, properties, and research applications of This compound .
Despite extensive investigation, no specific research articles, detailed synthesis protocols, or dedicated experimental findings for the compound This compound could be located. The search did identify numerous related compounds, such as those with different substituents at the 2-position (e.g., methyl, chloro, aryl groups) or those lacking the cyano group. nih.govsigmaaldrich.comsigmaaldrich.com Precursors like 5-Bromo-2-cyanobenzoic acid are commercially available, suggesting the potential for its synthesis, but published research on the final compound itself is not apparent. bldpharm.com
Due to the absence of specific data in the scientific literature for this compound, it is not possible to provide detailed research findings, interactive data tables on its properties, or a discussion of its specific applications as requested. The information available pertains only to the broader families of halogenated and cyano-substituted benzimidazoles.
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZRYHINISTNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Strategies for Benzimidazole (B57391) Core Construction
The formation of the benzimidazole core is a well-established area of heterocyclic chemistry, with several robust methods available to synthetic chemists. These strategies can be broadly categorized into cyclocondensation reactions, oxidative cyclization approaches, and metal-catalyzed cross-coupling methods.
Cyclocondensation Reactions for 1H-Benzimidazole Formation
Cyclocondensation reactions represent one of the most traditional and widely used methods for synthesizing the benzimidazole scaffold. researchgate.net This approach typically involves the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon (C1) electrophile. researchgate.net
A common and straightforward method is the Phillips-Ladenburg reaction, which involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid. researchgate.net Variations of this method utilize other C1 sources such as aldehydes, ketones, acyl chlorides, orthoesters, and even formamides. researchgate.netnih.gov For instance, the reaction of o-phenylenediamines with aldehydes can be facilitated by various catalysts, including tert-butyl nitrite (B80452) at room temperature or under microwave irradiation with an organic acid promoter like butanoic acid. researchgate.nettandfonline.comfigshare.com The use of microwave irradiation has been shown to significantly decrease reaction times and improve yields compared to conventional heating methods. tandfonline.comfigshare.com
The proposed mechanism for the reaction with dimethylformamide (DMF) as the C1 source, promoted by an organic acid, involves the initial formation of an amidine intermediate. This intermediate then undergoes intramolecular nucleophilic cyclization, followed by dehydration to yield the benzimidazole ring. tandfonline.com
| Catalyst/Promoter | C1 Source | Key Advantages |
| Dilute Mineral Acid | Carboxylic Acids | Traditional and well-established method. |
| tert-Butyl Nitrite | Aldehydes | Room temperature conditions, good to excellent yields. researchgate.net |
| Butanoic Acid (Microwave) | DMF | Rapid, efficient, and environmentally friendly. tandfonline.comfigshare.com |
| Zinc-catalysis with poly(methylhydrosiloxane) | N-substituted formamides | Good yields for benzimidazole, benzoxazole, and benzothiazole (B30560) derivatives. organic-chemistry.org |
Oxidative Cyclization Approaches in Benzimidazole Synthesis
Oxidative cyclization offers an alternative pathway to benzimidazoles, often starting from anilines or their derivatives. nih.gov This method avoids the need for pre-functionalized o-phenylenediamines, thereby expanding the accessible chemical space. nih.gov One such approach involves an amidine formation followed by an oxidative cyclization sequence, which can be achieved using reagents like phenyliodine(III) diacetate (PIDA) or through copper-mediated oxidation. nih.gov
A notable metal-free oxidative cyclization utilizes D-glucose as a biorenewable C1 synthon for the reaction with o-phenylenediamines in water. organic-chemistry.orgacs.org This method is lauded for its broad functional group tolerance, excellent yields, and short reaction times. organic-chemistry.orgacs.org Isotopic labeling studies have confirmed that the methine carbon of the benzimidazole product originates from the glucose. acs.org Other metal-free oxidative protocols include the use of oxygen and TEMPO for the C-N coupling of N¹-benzyl/alkyl-1,2-phenylenediamines. organic-chemistry.org
| Oxidant/Catalyst System | Starting Materials | Key Features |
| PIDA or Copper | Anilines and amidines | Enables parallel synthesis and C4-C7 diversification. nih.gov |
| D-Glucose/tert-butyl hydroperoxide | o-Phenylenediamines | Metal-free, uses a biorenewable C1 source in water. organic-chemistry.orgacs.org |
| Oxygen/TEMPO | N¹-benzyl/alkyl-1,2-phenylenediamines | Metal-free oxidative C-N coupling. organic-chemistry.org |
| Molecular Iodine | Imines from o-phenylenediamines and aldehydes | Transition-metal-free cyclization of crude imines. organic-chemistry.org |
Metal-Catalyzed Cross-Coupling Methods for Heterocycle Formation
Modern synthetic chemistry has increasingly turned to metal-catalyzed cross-coupling reactions for the efficient construction of heterocyclic systems, including benzimidazoles. These methods often involve the formation of C-N bonds through intramolecular or intermolecular coupling reactions.
Copper-catalyzed reactions are particularly prominent in benzimidazole synthesis. organic-chemistry.org For example, Cu₂O can be used as a catalyst with DMEDA as a ligand for the intramolecular N-arylation of amidines to form benzimidazoles. organic-chemistry.org Another approach involves a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by CuCl and TMEDA. organic-chemistry.org A domino C-N cross-coupling reaction promoted by a copper catalyst has also been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov This method addresses the low reactivity of some bromo precursors. nih.gov Furthermore, copper(II) can catalyze the inter- and intramolecular C–N bond formation to create various benzimidazole-fused heterocycles from 2-aminoheteroarenes and 2-iodoarylboronic acids in a one-pot synthesis. acs.org
Palladium-catalyzed reactions, while well-known for C-C bond formation, are also applied in benzimidazole synthesis. nih.gov Cobalt complexes have also been employed as catalysts for the dehydrogenative coupling of primary alcohols and aromatic diamines to selectively produce 2-substituted benzimidazoles under base-free conditions. acs.org
| Metal Catalyst | Ligand/Additives | Reaction Type |
| Cu₂O | DMEDA | Intramolecular N-arylation of amidines. organic-chemistry.org |
| CuCl | TMEDA | One-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN₃. organic-chemistry.org |
| Copper | Sodium Acetate | Domino desulfurization/C-N cross-coupling. nih.gov |
| Cobalt Pincer Complex | None (base-free) | Dehydrogenative coupling of alcohols and diamines. acs.org |
| Palladium | Various | Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.gov |
Targeted Synthesis of 5-Bromo-2-cyano-1H-benzimidazole
To synthesize the target molecule, this compound, the established methods for forming the benzimidazole core must be combined with specific reactions to introduce the bromine atom at the 5-position and the cyano group at the 2-position. This can be achieved either by starting with appropriately substituted precursors or by functionalizing a pre-formed benzimidazole ring.
Bromination Strategies for Benzimidazole Derivatives
The introduction of a bromine atom onto the benzimidazole ring is a key step. This can be accomplished by starting with a brominated precursor, such as 4-bromo-1,2-diaminobenzene, and then constructing the imidazole (B134444) ring. nih.govchemicalbook.com For instance, the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) can yield 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.govresearchgate.net
Alternatively, direct bromination of the benzimidazole ring can be performed. The reaction of 2-allylthiobenzimidazole with bromine has been studied, leading to bromocyclization products. researchgate.net The aqueous bromination of benzimidazole itself has also been investigated, with studies determining the bimolecular rate constants for the attack of bromine on the molecular substrate. rsc.org It has been noted that in the bromination of 2-methylbenzimidazole, the substitution occurs on the benzene (B151609) ring rather than the methyl group. instras.com For specific applications, N-bromosuccinimide (NBS) has been used for the bromination of related heterocyclic systems. acs.org
| Brominating Agent | Substrate | Key Observation |
| N/A (starts with brominated precursor) | 4-bromo-1,2-diaminobenzene | A common strategy to control regioselectivity. nih.govchemicalbook.com |
| Bromine (Br₂) | 2-Allylthiobenzimidazole | Leads to bromocyclization products. researchgate.net |
| Bromine (Br₂) in aqueous solution | Benzimidazole | Rate constants for the reaction have been determined. rsc.org |
| N-Bromosuccinimide (NBS) | Quinolone derivative | Effective for bromination of related heterocycles. acs.org |
Cyanation Methods for Introducing Cyano Groups onto Heteroaromatic Systems
The introduction of a cyano group onto a heteroaromatic ring, known as cyanation, is a valuable transformation in organic synthesis. wikipedia.org For the synthesis of 2-cyano-benzimidazole derivatives, several methods can be considered.
Metal-catalyzed cyanation is a prevalent approach. Palladium-catalyzed cyanations of aryl halides are well-developed, often using zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as less toxic cyanide sources. wikipedia.orgorganic-chemistry.org These reactions can be performed under mild conditions, with some methods operating at room temperature to 40 °C in aqueous media. acs.org Nickel-catalyzed cyanations offer a more cost-effective alternative to palladium and can also utilize K₄[Fe(CN)₆]. organic-chemistry.orgacs.org These reactions often employ a biphasic aqueous system to manage the insolubility of the cyanide source. acs.org
A direct C-H cyanation method has also been reported for 6-ring N-containing heterocycles. nih.gov This involves activation of the heteroaromatic ring with triflic anhydride, followed by nucleophilic addition of cyanide. nih.gov While this has been demonstrated on a range of substrates, its direct application to the C2 position of a pre-formed benzimidazole would need specific investigation. nih.gov
| Catalyst System | Cyanide Source | Substrate Type | Key Features |
| Palladium/Ligand | Zn(CN)₂ or K₄[Fe(CN)₆] | (Hetero)aryl Halides/Triflates | Mild conditions, some at room temperature. organic-chemistry.orgacs.org |
| Nickel/Ligand | K₄[Fe(CN)₆] | (Hetero)aryl Halides/Sulfamates | Cost-effective, uses a non-toxic cyanide source. organic-chemistry.orgacs.org |
| Triflic Anhydride | Cyanide ion | N-containing Heterocycles | Direct C-H cyanation. nih.gov |
The synthesis of this compound would likely proceed by first constructing the 5-bromo-1H-benzimidazole core, for example, from 4-bromo-1,2-diaminobenzene. Subsequent functionalization at the 2-position would then be required. Given the electron-rich nature of the benzimidazole ring, direct C-H functionalization or a two-step process involving halogenation at C2 followed by a metal-catalyzed cyanation are plausible routes.
Multi-Step Synthetic Sequences and Reaction Condition Optimization
The preparation of this compound and its precursors often involves multi-step synthetic sequences where the optimization of reaction conditions is crucial for achieving high yields and purity.
A common strategy for synthesizing substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde. For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a precursor for further functionalization, has been optimized. nih.gov The reaction between 4-bromo-1,2-benzenediamine and 2-nitrobenzaldehyde has been explored under various conditions. nih.gov One effective method involves using Montmorillonite K10 clay in ethanol (B145695) at room temperature, which provides the desired product in good yield. nih.gov
Further functionalization often requires protection of the benzimidazole nitrogen. The N-Boc protecting group can be introduced using di-tert-butyl dicarbonate (B1257347) and DMAP in dichloromethane. nih.gov Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, can then be performed on the brominated position. nih.gov The final deprotection step, typically under acidic conditions, followed by reduction of the nitro group, yields the target 2-(2-aminophenyl)-5(6)-substituted-benzimidazoles. nih.gov
The optimization of these multi-step sequences involves careful selection of catalysts, solvents, temperature, and reaction times to maximize the yield of each step while minimizing side reactions. For example, in the synthesis of 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, the use of sodium hydride in dry THF at reflux temperature with a catalytic amount of tetra-n-butylammonium iodide was found to be effective. nih.gov
Table 1: Optimization of Reaction Conditions for the Synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole nih.gov
| Entry | Reactants | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-bromo-1,2-diaminobenzene, 2-nitrobenzaldehyde | Nitrobenzene | 180 | 8 | - |
| 2 | 4-bromo-1,2-benzenediamine, 2-nitrobenzaldehyde | Montmorillonite K10, Ethanol | Room Temp | 4 | - |
Data extracted from a study on the synthesis of 2,5(6)-benzimidazole derivatives. nih.gov
Regioselectivity and Stereoselectivity in Synthesis of Benzimidazole Derivatives
Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted benzimidazoles, particularly when multiple reactive sites are present.
The condensation of unsymmetrically substituted o-phenylenediamines with aldehydes can lead to the formation of two regioisomers. However, many modern synthetic methods offer high regioselectivity. nih.gov For example, transition-metal-catalyzed amination approaches are a viable strategy to construct the benzimidazole ring regiospecifically. nih.gov Catalysts based on palladium, copper, nickel, iron, and cobalt have been employed for this purpose. nih.gov
In the context of this compound, the bromine atom at the 5-position and the cyano group at the 2-position are introduced through specific precursors, ensuring regiochemical control. The starting material, 4-bromo-o-phenylenediamine, dictates the position of the bromine atom on the benzene ring. nih.gov
Stereoselectivity becomes relevant when chiral centers are introduced into the benzimidazole scaffold, for instance, through the use of chiral aldehydes or in subsequent functionalization reactions. While the core benzimidazole ring is planar, substituents at the 1-, 2-, or other positions can be chiral. The synthesis of such derivatives often requires stereoselective methods to obtain the desired enantiomer or diastereomer. For example, the reaction of o-phenylenediamine with unstable aldehydes like trans-2-phenylcyclopropyl aldehyde has been shown to proceed smoothly under certain catalytic conditions to form the corresponding 2-substituted benzimidazole with high yield, indicating the preservation of the stereochemistry of the aldehyde. mdpi.com
Chemical Reactivity and Derivatization
Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Ring
The benzimidazole ring system is generally susceptible to electrophilic aromatic substitution. However, the reactivity of the benzene (B151609) portion of the ring in 5-Bromo-2-cyano-1H-benzimidazole is diminished due to the electronic effects of its substituents. The cyano group at position C2 is a powerful deactivating group, reducing the electron density of the entire heterocyclic system through resonance and inductive effects.
Simultaneously, the bromo substituent at C5 is also a deactivating group due to its inductive effect, but it acts as an ortho, para-director because of its lone pairs that can participate in resonance. In this specific molecule, the positions ortho to the bromine are C4 and C6, and the position para is C7 (relative to the fusion). The interplay between the deactivating cyano group and the directing bromo group suggests that any electrophilic substitution would be challenging and would likely occur at the C4, C6, or C7 positions, which are least deactivated. Common electrophilic reactions like nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions, and regioselectivity would be a significant consideration.
Nucleophilic Substitution Reactions at Bromo and Cyano Positions
The electron-deficient nature of the benzimidazole ring, enhanced by the C2-cyano group, makes the molecule susceptible to nucleophilic attack.
Bromo Position (C5): The bromine atom on the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strongly electron-withdrawing groups in the ortho or para positions. While the C2-cyano group deactivates the ring, its influence at C5 is moderate. However, the bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which proceed via a different mechanism (see Section 3.5).
Cyano Position (C2): The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This reactivity typically leads to transformations of the cyano group itself rather than its substitution, as the C-CN bond is strong. nih.gov These transformations are detailed in Section 3.4.
A study on 5-bromo-1,2,3-triazines demonstrated that nucleophilic aromatic substitution of the bromine with phenols can occur, suggesting that under specific conditions, similar reactions might be possible for the 5-bromo-benzimidazole core. nih.gov
Modifications at the Imidazole (B134444) Nitrogen (N1) of the Benzimidazole Core
The N-H proton of the imidazole ring is acidic and can be readily removed by a base to form an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for straightforward functionalization at the N1 position. This is often one of the first steps in the derivatization of benzimidazoles to ensure regioselectivity in subsequent reactions and to modify the compound's properties. nih.gov
Common modifications include N-alkylation and N-acylation. For instance, reacting the parent compound with a base like sodium hydride (NaH) followed by an alkyl halide (e.g., benzyl (B1604629) bromide) yields the N1-alkylated product. nih.gov Similarly, protection of the nitrogen with groups like the tert-butoxycarbonyl (Boc) group can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like DMAP. nih.gov
| Reaction Type | Electrophile | Base/Catalyst | Product | Reference |
| N-Alkylation | Benzyl bromide | NaH / TBAI | 1-Benzyl-5-bromo-...-benzimidazole | nih.gov |
| N-Cyanoethylation | Acrylonitrile | NaOH | 1-(2-Cyanoethyl)-...-benzimidazole | jbarbiomed.com |
| N-Acylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | 1-Boc-5-bromo-...-benzimidazole | nih.gov |
Table 1: Examples of N1-Functionalization Reactions on Benzimidazole Scaffolds.
Transformations of the Cyano Group
The cyano group is an exceptionally versatile functional group that can be converted into a wide range of other moieties. researchgate.net This versatility makes the 2-cyano position a critical site for introducing structural diversity.
Key transformations include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or, under milder conditions, a carboxamide. nih.govresearchgate.net
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd/C) or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the cyano group into a primary amine (aminomethyl group). researchgate.net
Cycloaddition: The cyano group can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid.
| Transformation | Reagents | Resulting Functional Group | Reference |
| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild) | -CONH₂ | researchgate.net |
| Hydrolysis to Acid | H₂O, H⁺ or OH⁻ (strong) | -COOH | nih.gov |
| Reduction to Amine | H₂, Pd/C or LiAlH₄ | -CH₂NH₂ | researchgate.net |
| Conversion to Thioamide | H₂S | -CSNH₂ | nih.gov |
| Conversion to Aldehyde | DIBAL-H | -CHO | nih.gov |
Table 2: Common Chemical Transformations of the Cyano Group.
Reactions Involving the Bromo Substituent
The bromine atom at the C5 position is a key functional handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building more complex molecular architectures. For these reactions to be effective, the imidazole nitrogen is often protected (e.g., as an N-Boc derivative) to prevent side reactions. nih.gov
Examples of such reactions include:
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids to form biaryl or styryl derivatives. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or amides to introduce nitrogen-based substituents. nih.gov
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form alkynyl-substituted benzimidazoles.
Heck Coupling: Palladium-catalyzed reaction with alkenes.
A study on a closely related compound, N-protected-5-bromo-2-nitrophenyl-benzimidazole, demonstrated successful Suzuki-Miyaura and Buchwald-Hartwig reactions with yields up to 81%. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄ / Base | 5-Aryl derivative | nih.gov |
| Buchwald-Hartwig | Sulfonylanilines | Pd₂(dba)₃ / Xantphos / Base | 5-(Arylamino) derivative | nih.gov |
| Lithiation-Substitution | n-Butyllithium, then Electrophile | - | 5-Substituted derivative |
Table 3: Cross-Coupling and Substitution Reactions at the C5-Bromo Position.
Synthesis of Hybrid Compounds and Conjugates Incorporating the this compound Motif
The diverse reactivity of the this compound scaffold allows for its incorporation into larger, hybrid molecules. By combining the reactions described in the preceding sections, chemists can strategically build complex structures with potential applications in materials science and medicinal chemistry.
For example, a synthetic strategy could involve:
N1-alkylation to introduce a specific side chain (Section 3.3).
Transformation of the cyano group into an aldehyde (Section 3.4).
Condensation of the resulting aldehyde with an acetophenone (B1666503) derivative (Claisen-Schmidt condensation) to form a benzimidazole-chalcone hybrid. nih.gov
Cross-coupling at the C5-bromo position to attach another aromatic or heterocyclic ring (Section 3.5).
This modular approach enables the creation of a library of compounds where different substituents can be systematically varied at the N1, C2, and C5 positions, facilitating structure-activity relationship (SAR) studies. Research on 5-bromo-2-aryl benzimidazole derivatives has highlighted their potential as enzyme inhibitors, underscoring the value of derivatization at these key positions. nih.gov
Spectroscopic Data for this compound Not Found
Following a comprehensive search for scientific literature and data, the specific spectroscopic information required to generate an article on "this compound" is not available. Detailed experimental data for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR techniques for this specific compound could not be located in the public domain.
While research exists for structurally related benzimidazole derivatives—such as 5-bromo-1H-benzimidazole, 5-bromo-2-phenyl-1H-benzimidazole, and 5-bromo-2-chloro-1H-benzimidazole—this information cannot be used to accurately describe this compound. The electronic and structural effects of the cyano (-CN) group at the 2-position are significantly different from other substituents, which would result in distinct and non-transferable spectroscopic signatures.
Consequently, without the foundational scientific data for the target compound, it is not possible to construct the detailed and accurate spectroscopic analysis as requested in the article outline. The creation of scientifically sound content under the specified headings for structural elucidation and conformational analysis is contingent upon the availability of this primary experimental data.
Spectroscopic Characterization for Structural Elucidation and Conformational Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 5-Bromo-2-cyano-1H-benzimidazole, this technique is crucial for confirming its molecular weight and providing insights into its structural integrity through fragmentation analysis.
The molecular formula for this compound is C₈H₄BrN₃. The theoretical molecular weight can be calculated based on the atomic masses of its constituent elements. The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution results in a characteristic M and M+2 peak pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition. For instance, in the analysis of a related compound, 5-Bromo-2-phenyl-1H-benzimidazole, HRMS (ESI) was used to find the [M+H]⁺ ion at m/z 273.0019, which closely matched the calculated value of 273.0022 for C₁₃H₁₀BrN₂. rsc.org A similar approach for this compound would be expected to yield a precise mass measurement consistent with its formula, C₈H₄BrN₃.
While specific fragmentation data for this compound is not detailed in the available literature, the fragmentation pattern of the benzimidazole (B57391) core is well-understood. Electron ionization (EI) mass spectrometry of the parent 1H-Benzimidazole shows a stable molecular ion. nist.gov For this compound, fragmentation would likely involve the loss of the cyano group (CN) or the bromine atom (Br), as well as characteristic cleavages of the imidazole (B134444) and benzene (B151609) rings.
Table 1: Expected Mass Spectrometry Data for this compound
| Property | Expected Value/Observation |
| Molecular Formula | C₈H₄BrN₃ |
| Molecular Weight | Approximately 222.04 g/mol |
| Isotopic Pattern | Characteristic M, M+2 peaks due to ⁷⁹Br/⁸¹Br |
| Expected [M+H]⁺ (HRMS) | Precise mass corresponding to C₈H₅BrN₃⁺ |
This table is based on theoretical calculations and data from related compounds, as specific experimental data for this compound was not available in the searched literature.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic and heterocyclic compounds like this compound, these transitions are typically of the π → π* type.
The UV-Vis spectrum of benzimidazole and its derivatives is characterized by distinct absorption bands. The parent 1H-Benzimidazole exhibits absorption maxima in the UV region. nist.gov The electronic spectrum of benzimidazole ligands in ethanol (B145695) typically shows multiple absorption bands. Transitions attributed to the phenyl ring (π-π) are often observed at lower wavelengths (around 204-226 nm), while transitions within the benzimidazole ring itself (also π-π) appear at higher wavelengths (e.g., 275 nm, 281 nm).
For this compound, the presence of the bromo and cyano substituents on the benzimidazole core would be expected to influence the electronic transitions. These groups can act as auxochromes and chromophores, potentially causing shifts in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. In a study on N-arylated derivatives of 5-bromo-2-aminobenzimidazole, UV-Vis absorption analysis was performed to understand their electronic properties. nih.gov This indicates that the electronic behavior of such substituted benzimidazoles is a key area of research.
Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental UV-Vis data by predicting the energies and nature of electronic transitions. For 2-aminobenzimidazole, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the HOMO → LUMO transition. researchgate.net A similar computational analysis for this compound would provide a deeper understanding of its electronic structure.
Table 2: Anticipated UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Region | Notes |
| π → π * (Benzene Ring) | ~200-230 nm | High energy transition. |
| π → π * (Benzimidazole System) | ~270-290 nm | Characteristic transitions for the benzimidazole core, potentially shifted by substituents. |
This table presents anticipated data based on general knowledge of benzimidazole derivatives, as specific experimental spectra for this compound were not found in the provided search results.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
While a specific crystal structure for this compound has not been reported in the searched literature, the structural analysis of numerous other benzimidazole derivatives provides a strong basis for predicting its solid-state characteristics. researchgate.net The benzimidazole core is known to be nearly planar. For example, in the crystal structure analysis of various selected benzimidazole derivatives, the benzimidazole group was found to be almost planar. researchgate.net
In the solid state, benzimidazole derivatives frequently form extensive networks of intermolecular hydrogen bonds. The N-H group of the imidazole ring typically acts as a hydrogen bond donor, while the imine nitrogen atom (-N=) can act as an acceptor. These interactions are crucial in stabilizing the crystal lattice. researchgate.net
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Feature | Basis of Prediction |
| Molecular Geometry | Nearly planar benzimidazole core | Based on known structures of benzimidazole derivatives. researchgate.net |
| Crystal System | Likely monoclinic or orthorhombic | Common space groups for related organic molecules. mdpi.com |
| Intermolecular Interactions | N-H···N hydrogen bonding, π-π stacking, potential halogen bonding | General features of benzimidazole crystal packing. researchgate.net |
This table is predictive and based on the crystallographic data of analogous compounds, as no specific crystal structure for this compound was available in the search results.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 5-Bromo-2-cyano-1H-benzimidazole. DFT calculations allow for the accurate prediction of various molecular properties by approximating the electron density of the system.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. nih.gov This computational analysis yields precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's structure. For benzimidazole (B57391) derivatives, the benzimidazole moiety is typically found to be planar. nih.gov The optimization process seeks the lowest energy conformation of the molecule, providing a foundational understanding of its physical and chemical properties. nih.gov
Electronic structure analysis, also performed using DFT, reveals the distribution of electrons within the molecule. This analysis is fundamental to understanding the molecule's reactivity and spectroscopic behavior.
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Theoretical vibrational frequencies for this compound can be calculated using DFT. These calculated frequencies are then correlated with experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra, to assign the observed vibrational modes to specific molecular motions. researchgate.net For instance, the characteristic N-H stretching vibration in benzimidazoles is often observed around 3423 cm⁻¹ in KBr disks. researchgate.net Similarly, C=N stretching of the imidazole (B134444) ring is typically seen near 1450 cm⁻¹. researchgate.net This correlation between theoretical and experimental data provides a detailed understanding of the molecule's vibrational dynamics. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required for electronic transitions. researchgate.net This analysis helps in predicting how this compound will interact with other chemical species. wikipedia.org
Quantum Chemical Descriptors and Reactivity Indices
A range of quantum chemical descriptors and reactivity indices can be calculated to further quantify the reactivity of this compound. These descriptors, derived from the electronic structure, provide valuable insights into the molecule's behavior in chemical reactions. rsc.org Important descriptors include:
Electron Affinity (A): The energy released when an electron is added to a neutral molecule.
Ionization Potential (I): The energy required to remove an electron from a neutral molecule.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov
These indices are calculated using the energies of the frontier molecular orbitals and provide a quantitative basis for predicting the molecule's reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color-coded scheme. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov Conversely, blue areas represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas signify regions of neutral potential. nih.gov For benzimidazole derivatives, negative potential is often localized over electronegative atoms. nih.gov The MEP map of this compound would reveal its most reactive sites for electrostatic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. readthedocs.io NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and hyperconjugation. researchgate.net The stabilization energies associated with these interactions quantify the strength of electron delocalization within the molecule. researchgate.net This analysis helps to understand the nature of chemical bonds, lone pairs, and delocalization effects, providing a deeper insight into the molecule's stability and electronic properties. wisc.edu
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (focused on theoretical modeling)
Theoretical modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, plays a pivotal role in modern drug discovery and materials science. These computational methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). For benzimidazole derivatives, including those structurally related to this compound, QSAR and QSPR studies have been instrumental in elucidating the key molecular features that govern their therapeutic potential and other characteristics.
In the realm of QSAR, various molecular descriptors are calculated for a series of compounds to develop predictive models. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological, among others. By correlating these descriptors with experimentally determined biological activities, researchers can design new molecules with potentially enhanced efficacy.
A study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives as potential anti-enterovirus agents utilized 3D-QSAR modeling. nih.gov This approach, which considers the three-dimensional properties of the molecules, successfully generated a model that could predict the antiviral activity, highlighting the importance of the spatial arrangement of substituents. nih.gov The validation of such models is crucial and is often performed using cross-validation techniques to ensure their predictive power. nih.gov
Another investigation into 2-thioarylalkyl benzimidazole derivatives employed Density Functional Theory (DFT) to calculate theoretical descriptors for a QSAR model against Haemonchus contortus. nih.govmdpi.com The resulting model identified the dipole moment, the energy of the highest occupied molecular orbital (HOMO), and the smallest negative charge as key determinants of anthelmintic activity. nih.govmdpi.com This underscores the significance of electronic properties in the biological action of these compounds.
Furthermore, a study on benzimidazole derivatives as anticancer agents against the MDA-MB-231 cell line developed a 2D-QSAR model. researchgate.net This model, based on 131 benzimidazole derivatives, successfully predicted the half-maximal inhibitory concentration (IC50) and demonstrated a strong correlation between the predicted and experimental values for the most active compounds. researchgate.net
The following table summarizes key molecular descriptors often employed in QSAR and QSPR studies of benzimidazole derivatives, based on findings from various research efforts.
| Descriptor Category | Specific Descriptor | Relevance in Benzimidazole Studies |
| Electronic | HOMO Energy | Correlated with the ability to donate electrons; found to be a key parameter in the antibacterial and anthelmintic activity of benzimidazole derivatives. nih.govmdpi.comnih.gov |
| LUMO Energy | Relates to the ability to accept electrons; important for understanding reactivity and interaction with biological targets. | |
| Dipole Moment | Influences solubility and the ability to engage in electrostatic interactions with target receptors; identified as a significant descriptor for anthelmintic activity. nih.govmdpi.com | |
| Electrostatic Potential | Maps the charge distribution and is crucial for predicting sites of interaction with biological macromolecules. Negative potentials around nitrogen and oxygen atoms have been linked to antibacterial activity. nih.gov | |
| Steric/Topological | Molecular Weight | A fundamental property influencing transport and binding. |
| Number of Rings | A basic structural descriptor used in QSAR models. researchgate.net | |
| Hydration Energy | Affects the solubility and bioavailability of the compound; found to be a descriptor in a QSAR model for antibacterial activity. nih.gov |
In a specific computational analysis of benzimidazole acrylonitriles, which share the cyano group with the target compound, DFT analysis revealed that the Z-isomers were more stable than the E-isomers. mdpi.com The energy difference between the isomers ranged from 0.5 to 4.0 kcal mol−1, a finding that is critical for understanding the preferred conformation and subsequent biological interactions. mdpi.com
The following table presents a hypothetical representation of how QSAR data for a series of benzimidazole derivatives might be presented, drawing on the types of descriptors found in the literature.
| Compound ID | Substitution at C5 | Substitution at C2 | Log(1/IC50) (Experimental) | HOMO (eV) | Dipole Moment (Debye) |
| 1 | -Br | -CN | Data not available | Calculated | Calculated |
| 2 | -Cl | -CN | Data not available | Calculated | Calculated |
| 3 | -H | -CN | Data not available | Calculated | Calculated |
| 4 | -Br | -NH2 | Data not available | Calculated | Calculated |
This table is for illustrative purposes to demonstrate the structure of a QSAR data set. The values are not from a single study on this compound but are based on the types of data generated in QSAR studies of related benzimidazole derivatives.
These theoretical investigations are not only predictive but also provide deep insights into the mechanism of action at a molecular level. By understanding which structural features are paramount for a desired activity or property, chemists can engage in more targeted and efficient synthesis of novel compounds, thereby accelerating the discovery process.
Mechanistic Insights into Biological Activities in Vitro and Mechanistic Focus
Enzyme Inhibition Studies and Elucidation of Binding Mechanisms
The ability of benzimidazole (B57391) derivatives to interact with various enzymes is a key aspect of their therapeutic potential. Research has focused on their role as inhibitors of kinases and hydrolases, providing a basis for the development of targeted therapies.
Kinase Inhibition (e.g., CK1, DNA topoisomerase I)
Benzimidazole-based compounds have been identified as potent inhibitors of several kinases, which are crucial regulators of cellular processes. While direct studies on 5-Bromo-2-cyano-1H-benzimidazole are limited, research on analogous structures provides significant insights.
Derivatives of 2-phenylamino-6-cyano-1H-benzimidazole have been synthesized and evaluated as isoform-selective inhibitors of casein kinase 1 (CK1). researchgate.netsigmaaldrich.com Screening of a compound library identified 2-phenylamino-6-cyano-1H-benzimidazole as a potent inhibitor of CK1γ with excellent kinase and isoform selectivity. researchgate.net Further optimization of this series led to the discovery of derivatives with good enzymatic and cellular potency. researchgate.net
In the realm of DNA topoisomerase I inhibition, substituted 2,5'-Bi-1H-benzimidazoles, which include a cyano-substituted benzimidazole ring, have been investigated. nih.gov These compounds were evaluated for their ability to act as topoisomerase I poisons. nih.gov Additionally, other 1H-benzimidazole derivatives have been shown to be active inhibitors of mammalian type I DNA topoisomerases. bibliotekanauki.plnih.govnih.gov For instance, a study on nine 1H-benzimidazole derivatives with substituents at positions 2 and 5 revealed that 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole demonstrated the most significant topoisomerase I inhibition and cytotoxicity. nih.gov Another study found that among three 1H-benzimidazole derivatives, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent inhibition of topoisomerase I. bibliotekanauki.plnih.gov The interaction of these compounds with the enzyme often involves intercalation into the DNA, which stabilizes the DNA-topoisomerase complex and prevents the re-ligation of the DNA strand. acs.org
Table 1: Kinase Inhibition by Benzimidazole Derivatives Interactive data table
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 2-Phenylamino-6-cyano-1H-benzimidazole derivatives | Casein Kinase 1γ (CK1γ) | Identified as potent and selective inhibitors with good enzymatic and cellular potency. | researchgate.netsigmaaldrich.com |
| Substituted 2,5'-Bi-1H-benzimidazoles (with 5-cyano group) | DNA Topoisomerase I | Evaluated as topoisomerase I poisons. | nih.gov |
| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | DNA Topoisomerase I | Exerted the most profound topoisomerase I inhibition among tested derivatives. | nih.gov |
Hydrolase Inhibition (e.g., α-glucosidase, urease)
The inhibition of hydrolases such as α-glucosidase and urease is a key strategy in managing conditions like diabetes and infections by urease-producing bacteria.
α-Glucosidase Inhibition: While specific data on this compound is not available, studies on other benzimidazole derivatives have shown promising α-glucosidase inhibitory activity. For example, a series of newly synthesized benzimidazole hydrazone derivatives were evaluated, and many exhibited significant inhibitory activity against yeast α-glucosidase, with some compounds showing higher potency than the standard drug acarbose. nih.gov Docking studies suggested that these compounds interact with key residues in the active site of the enzyme. nih.gov Another study on cyanoacetohydrazide linked to 1,2,3-triazoles also demonstrated excellent α-glucosidase inhibitory potential, with kinetic studies indicating an uncompetitive mode of inhibition for the most active derivatives. nih.gov
Urease Inhibition: Benzimidazole derivatives have been investigated as inhibitors of urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori. A series of benzimidazole-2-thione derivatives were designed and shown to inhibit urease from both H. pylori and Jack bean. nih.gov Molecular docking studies indicated that these compounds bind effectively to the active site of H. pylori urease. nih.gov Other studies have also reported on the urease inhibitory activity of various benzimidazole derivatives, with some compounds showing potent inhibition competitive with standard inhibitors like thiourea. researchgate.netresearchgate.netnih.gov The mechanism of inhibition often involves the interaction of the benzimidazole scaffold with the nickel ions in the active site of the urease enzyme. nih.gov
Table 2: Hydrolase Inhibition by Benzimidazole Derivatives Interactive data table
| Compound Class | Target Hydrolase | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole hydrazone derivatives | α-Glucosidase | Exhibited varying degrees of inhibitory activity, some more potent than acarbose. | nih.gov |
| Cyanoacetohydrazide linked to 1,2,3-triazoles | α-Glucosidase | Showed excellent inhibitory potential with an uncompetitive mode of inhibition. | nih.gov |
| Benzimidazole-2-thione derivatives | Urease | Demonstrated inhibition of both H. pylori and Jack bean urease. | nih.gov |
Other Relevant Enzyme Targets and Their Modulation
The diverse biological activities of benzimidazole derivatives suggest that they may interact with a range of other enzyme targets. For instance, N,2,6-trisubstituted 1H-benzimidazole derivatives have been found to target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, which could contribute to their antimicrobial and anticancer effects. rsc.org
Antimicrobial Research Perspectives
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.
Antibacterial Activity: Mechanistic Investigations
The antibacterial activity of benzimidazoles is attributed to their ability to interfere with essential cellular processes in bacteria. The presence of a cyano group has been noted to have a positive influence on the biological activity of various heterocyclic compounds. nih.gov
Mechanistically, benzimidazole derivatives can exert their antibacterial effects through multiple pathways. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net Molecular docking studies of some benzimidazole derivatives against microbial DNA gyrase have provided insights into their plausible mechanism of action. Furthermore, some benzimidazole compounds are known to inhibit the biosynthesis of microbial macromolecules. researchgate.net A study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified dihydrofolate reductase (DHFR) as a promising target, with one compound showing an IC50 of 2.35 μM. rsc.org
Antifungal Activity: Mechanistic Investigations
Benzimidazole derivatives are also effective against a range of fungal pathogens. nih.govnih.govbenthamscience.com A primary mechanism of their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net This disruption of the cell membrane leads to increased permeability and ultimately, cell death.
Studies on various substituted benzimidazoles have shown potent activity against fungi like Candida albicans. nih.govbenthamscience.com For example, a series of 2-substituted-1H-benzimidazole derivatives demonstrated potent antifungal activity with minimum inhibitory concentrations (MICs) lower than 0.016 µg/mL against Candida albicans. nih.gov The structural features of these molecules, including the benzimidazole core and its substituents, play a crucial role in their ability to interact with fungal-specific targets.
Table 3: Antimicrobial Activity of Benzimidazole Derivatives Interactive data table
| Compound Class | Activity | Potential Mechanism of Action | Reference |
|---|---|---|---|
| N,2,6-Trisubstituted 1H-benzimidazoles | Antibacterial | Inhibition of Dihydrofolate Reductase (DHFR) | rsc.org |
| Benzimidazole derivatives | Antibacterial | Inhibition of DNA gyrase | researchgate.net |
| 2-Substituted-1H-benzimidazole derivatives | Antifungal | Inhibition of ergosterol biosynthesis | researchgate.netnih.gov |
Antitubercular Activity: Mechanistic Investigations
The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly the rise of drug-resistant strains, necessitates the discovery of novel therapeutic agents. nih.govnih.gov Benzimidazole derivatives have shown considerable promise in this area. nih.govnih.gov Mechanistic studies suggest that their antitubercular effects are often exerted through the inhibition of crucial mycobacterial enzymes.
One of the most explored targets for benzimidazoles is the enoyl-acyl carrier protein reductase, known as InhA. asianpubs.org This enzyme is vital for the biosynthesis of mycolic acids, the long-chain fatty acids that constitute the thick, protective outer layer of the mycobacterium. By disrupting the mycolic acid pathway, these compounds compromise the structural integrity of the bacterial cell wall, leading to cell death. Another key enzyme that has been identified as a potential target is DNA gyrase. mdpi.com This enzyme is essential for maintaining the proper topology of DNA during replication and transcription; its inhibition leads to a catastrophic failure of these fundamental cellular processes.
Furthermore, research points towards decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1) as another viable target. DprE1 is involved in the synthesis of arabinogalactan, a critical component that links the mycolic acid layer to the peptidoglycan layer of the mycobacterial cell wall. mdpi.com The inhibition of DprE1 weakens the entire cell wall structure, enhancing the bacterium's vulnerability.
Antiviral Research Perspectives
The structural versatility of the benzimidazole core has also made it a fertile ground for antiviral drug discovery. researchgate.netnih.gov Derivatives have been investigated against a wide spectrum of viruses, including Hepatitis C Virus (HCV), HIV, and various respiratory viruses. researchgate.netnih.govresearchgate.net
A primary mechanism by which benzimidazole derivatives exert their antiviral effects is by targeting and inhibiting viral replication. rroij.com This can occur through the direct inhibition of viral polymerases, the enzymes responsible for synthesizing new copies of the viral genome. rroij.com For instance, in the case of HCV, significant research has focused on the NS5B RNA-dependent RNA polymerase. researchgate.net Benzimidazole-based compounds have been developed as non-nucleoside inhibitors that bind to allosteric sites on the NS5B enzyme, inducing conformational changes that disrupt its function and halt viral replication. Some derivatives have also been found to inhibit the entry of HCV into host cells. nih.gov
Beyond replication, benzimidazoles can interfere with other essential viral processes. Viral proteases, which are required to cleave large viral polyproteins into their functional individual protein components, are a well-established antiviral target. researchgate.net Certain benzimidazole derivatives have demonstrated the ability to inhibit these crucial enzymes. researchgate.net Additionally, disrupting the intricate network of protein-protein interactions, either between viral proteins or between viral and host proteins, is another promising antiviral strategy. These interactions are often vital for viral assembly, maturation, and release from the host cell.
Structure-Activity Relationship (SAR) Studies: Pharmacophore Identification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov For benzimidazole derivatives, SAR studies have been instrumental in optimizing their antitubercular and antiviral potency. nih.govrroij.com
Analysis of various benzimidazole series has revealed key pharmacophoric features:
Substitution at the N1 position: The nature of the substituent at the N1 position of the benzimidazole ring significantly impacts activity. nih.govresearchgate.net
Substitution at the C2 position: Modifications at this position are crucial. For antitubercular activity, electron-withdrawing groups can enhance efficacy. nih.gov The cyano group (-CN) in this compound is an electron-withdrawing group that can influence the electronic properties of the ring system.
Substitution on the benzene (B151609) ring (C5/C6): The presence of a halogen, such as the bromine atom at the 5-position, often increases lipophilicity, which can improve the compound's ability to cross biological membranes and reach its target. nih.govnih.gov Halogen substitutions have been shown to be more potent than alkyl substitutions in some series. nih.gov
These studies help in building a pharmacophore model, which is an abstract representation of the essential molecular features necessary for biological activity. For many active benzimidazoles, this model includes hydrogen bond donors/acceptors, hydrophobic regions, and specific electronic features conferred by substituents. researchgate.net
| Position | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| C2 | Electron-withdrawing groups (e.g., -CN) | Can enhance antitubercular activity | nih.gov |
| C5 | Halogen (e.g., -Br, -Cl) | Often increases lipophilicity and potency | nih.govnih.gov |
| N1 | Various alkyl and aryl groups | Significantly modulates biological activity | nih.govresearchgate.net |
| C2, C5, C6 | General substitutions | Greatly influence anti-inflammatory activity | nih.gov |
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a powerful computational tool that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. uin-malang.ac.id This method provides valuable insights into the binding mode, affinity, and key interactions that stabilize the ligand-receptor complex. mdpi.comresearchgate.net
Docking studies have been widely used to rationalize the observed biological activities of benzimidazole derivatives. mdpi.com For antitubercular targets, simulations have shown how these molecules can fit into the active sites of enzymes like InhA and DNA gyrase, forming hydrogen bonds and hydrophobic interactions with critical amino acid residues. asianpubs.orgacs.org The binding energy, often reported as a docking score, provides an estimate of the binding affinity, with lower energy values suggesting more stable binding. uin-malang.ac.idnih.gov
For example, docking studies might reveal that the nitrogen atoms of the benzimidazole ring act as hydrogen bond acceptors or donors, while the bromo-substituted benzene ring engages in hydrophobic or halogen-bonding interactions within a pocket of the target protein. nih.gov These computational predictions are invaluable for prioritizing compounds for chemical synthesis and further biological evaluation. mdpi.com
| Target Protein | Compound Type | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| EGFR Kinase | Keto-benzimidazoles | -8.1 to -8.4 | Hydrogen bonds at linker, hydrophobic interactions | ukm.my |
| COX-2 | 2-fluorophenyl benzimidazole | -11.34 | Interactions with ALA:199, PHE:200, HIS:207 | researchgate.net |
| Topoisomerase I | Benzimidazole-triazole hybrid | -86.64 to -90.88 (MM-GBSA) | Hydrogen bonds with N352, D533, R364 | acs.org |
| BRAF V600E | Benzimidazole derivative | -25.86 | High affinity for binding site | nih.gov |
Note: The data in the table above is illustrative of typical results from molecular docking studies on various benzimidazole derivatives and is not specific to this compound unless otherwise specified in the referenced literature.
Applications in Advanced Chemical and Materials Science
Building Block in Complex Organic Synthesis
5-Bromo-2-cyano-1H-benzimidazole serves as a crucial building block for the creation of more elaborate organic molecules. The benzimidazole (B57391) core is a recognized "privileged scaffold" in medicinal chemistry, and the bromo and cyano groups offer orthogonal handles for a diverse range of chemical transformations. nih.govarabjchem.org
The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govresearchgate.net These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, thereby enabling the synthesis of large libraries of substituted benzimidazole derivatives. nih.gov For instance, the challenging functionalization of the 5(6)-position of a similar core molecule, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, was successfully achieved using these palladium-catalyzed methods, yielding products with potential biological activity. nih.gov
The cyano group at the 2-position can also be transformed into various other functional groups. For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. This versatility further expands the synthetic utility of this compound, making it a key intermediate in the multistep synthesis of complex target molecules.
Ligands in Coordination Chemistry and Organometallic Catalysis
The nitrogen atoms within the imidazole (B134444) ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property allows the compound and its derivatives to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The electronic properties of the benzimidazole ligand can be fine-tuned by the bromo and cyano substituents, which in turn influences the catalytic activity and stability of the resulting metal complexes.
Benzimidazole-containing ligands have been successfully employed in the synthesis of coordination compounds with various metals, including zinc. mdpi.comnih.gov These complexes have been investigated for their potential applications in catalysis and materials science. For example, zinc coordination compounds with benzimidazole derivatives have been synthesized and structurally characterized, revealing the coordination of the benzimidazole nitrogen to the metal center. mdpi.com While direct studies on this compound as a ligand are not extensively documented, the general principles of benzimidazole coordination suggest its potential in this area. The electron-withdrawing nature of the bromo and cyano groups would modulate the electron density on the coordinating nitrogen atoms, potentially leading to unique catalytic properties in organometallic complexes.
Precursors for Functional Materials
The inherent aromatic and heterocyclic structure of this compound, combined with its reactive functional groups, makes it an attractive precursor for the synthesis of a variety of functional materials.
Organic Semiconductors
Benzimidazole derivatives are being explored for their potential in organic electronics. The extended π-conjugated system of the benzimidazole core can facilitate charge transport, a key property for organic semiconductors. The ability to modify the structure of this compound through cross-coupling reactions allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, to optimize its performance in electronic devices. While specific research on this compound in organic semiconductors is emerging, the broader class of benzimidazole derivatives has shown promise in this field.
Dyes and Pigments
The chromophoric benzimidazole system can be extended through chemical modifications to create molecules that absorb and emit light in the visible region of the electromagnetic spectrum. The introduction of various substituents via the bromine atom can significantly alter the electronic transitions within the molecule, leading to a range of colors. This makes this compound a potential precursor for the synthesis of novel organic dyes and pigments with tailored optical properties for applications in textiles, printing, and coatings.
Fluorescent Probes and Sensors
Benzimidazole derivatives have been successfully utilized in the development of fluorescent probes for the detection of various analytes. researchgate.netnih.gov The fluorescence properties of these probes often rely on processes such as intramolecular charge transfer (ICT), which can be modulated by the binding of a target species. nih.gov The electron-withdrawing cyano group and the heavy bromine atom in this compound can influence the photophysical properties of its derivatives. By incorporating this scaffold into larger molecular structures, it is possible to design "turn-on" or "turn-off" fluorescent sensors for specific ions or biomolecules. For instance, a benzimidazole-based probe demonstrated a "turn-on" fluorescent response for the selective detection of cyanide ions. researchgate.net
Future Research Directions and Translational Potential in Academic Contexts
Development of More Efficient and Sustainable Synthetic Methodologies
Traditional methods for synthesizing benzimidazoles often involve harsh conditions, such as prolonged heating and the use of hazardous solvents, which are costly and environmentally detrimental. chemmethod.comijarsct.co.in The future of synthesizing 5-Bromo-2-cyano-1H-benzimidazole lies in the adoption of green chemistry principles. chemmethod.comchemmethod.com Research should focus on developing one-pot syntheses that minimize waste and energy consumption.
Promising avenues include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. rjptonline.orgmdpi.com The development of a microwave-assisted protocol for the condensation of 4-bromo-1,2-diaminobenzene with a suitable two-carbon source containing a cyano group could offer a rapid and efficient route to the target molecule. mdpi.com
Green Catalysts: The use of reusable, non-toxic catalysts is a key aspect of sustainable chemistry. Research could explore the efficacy of catalysts like engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) or various Lewis acids (e.g., ZrOCl₂, TiCl₄) for this specific synthesis. mdpi.comrsc.org These catalysts have proven effective for other benzimidazole (B57391) derivatives and offer advantages such as high stability, easy recovery, and applicability at ambient temperatures. rsc.org
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water is a critical goal. mdpi.com Investigating the feasibility of synthesizing this compound in these media could significantly reduce the environmental footprint of the process. chemmethod.commdpi.com A sustainable approach has been used to prepare the related 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole via condensation in ethanol (B145695) with Montmorillonite K10 clay, suggesting a viable path for greener synthesis. nih.gov
| Synthetic Approach | Conventional Method | Proposed Green Alternative | Key Advantages |
| Energy Source | Prolonged reflux heating chemmethod.com | Microwave irradiation rjptonline.orgmdpi.com | Reduced reaction time, energy efficiency |
| Catalyst | Stoichiometric reagents, harsh acids | Reusable heterogeneous catalysts (e.g., MgO@DFNS) rsc.org | Catalyst recyclability, milder conditions |
| Solvent | Volatile organic compounds (e.g., DMF, Nitrobenzene) nih.govchemicalbook.com | Green solvents (e.g., Ethanol, DES, Water) chemmethod.commdpi.com | Reduced toxicity and environmental impact |
| Reaction Type | Multi-step procedures | One-pot synthesis rsc.org | Increased efficiency, less waste generation |
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry offers powerful tools for predicting the physicochemical properties and biological activities of molecules before their synthesis, saving time and resources. For this compound, advanced computational modeling can provide profound insights.
Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry and investigate the electronic structure of the compound. nih.govmdpi.com This method can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and charge transfer properties. nih.govresearchgate.net Such studies have been successfully applied to other N-arylated 5-bromo-2-aminobenzimidazoles to elucidate their non-linear optical (NLO) properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural features of this compound derivatives and their predicted biological activities. jocpr.com This approach allows for the virtual screening of a library of related compounds to identify candidates with enhanced potency for specific biological targets. nih.gov
Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction patterns of this compound with the active sites of various enzymes or receptors. nih.govnih.gov For instance, docking studies on related 5-bromo-2-aryl benzimidazoles have rationalized their potent urease inhibitory activity. nih.gov Similar studies could guide the design of derivatives of the title compound as potential inhibitors for targets like DNA gyrase B or viral proteins. nih.gov
Exploration of Novel Biological Targets and Mechanistic Pathways for Research
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.gov The unique electronic properties conferred by the bromo and cyano substituents on this compound make it a compelling candidate for exploring novel therapeutic applications.
Future research should focus on screening this compound against a diverse panel of biological targets. Based on the activities of related benzimidazoles, promising areas of investigation include:
Enzyme Inhibition: Derivatives of 5-bromo-benzimidazole have shown potent dual inhibitory activity against α-glucosidase and urease, enzymes implicated in diabetes and peptic ulcers, respectively. nih.gov The title compound could be investigated as an inhibitor of these or other clinically relevant enzymes, such as protein kinases (e.g., EGFR, BRAFV600E) or topoisomerases, which are key targets in cancer therapy. nih.govacs.org
Antimicrobial Activity: The benzimidazole core is present in numerous antimicrobial agents. nih.gov Research could explore the efficacy of this compound against various strains of bacteria, fungi, and viruses. Mechanistic studies could then elucidate whether its mode of action involves disrupting microbial cell walls, inhibiting essential enzymes, or interfering with DNA replication. researchgate.net
Anticancer Mechanisms: Beyond simple cytotoxicity, future studies should delve into the specific mechanistic pathways through which this compound might exert anticancer effects. Investigations could focus on its ability to induce apoptosis, inhibit angiogenesis by targeting receptors like VEGFR-2, or act as a DNA-intercalating agent. nih.govacs.org
| Potential Biological Target Class | Specific Examples | Therapeutic Area | Rationale Based on Related Compounds |
| Enzymes | Urease, α-Glucosidase, Protein Kinases (EGFR), DNA Gyrase B nih.govnih.govacs.org | Metabolic Disorders, Cancer, Bacterial Infections | 5-Bromo-benzimidazoles are known enzyme inhibitors. nih.gov |
| Receptors | Angiotensin Receptors, Histamine Receptors chemmethod.com | Hypertension, Allergies | The benzimidazole scaffold is a known receptor antagonist. chemmethod.com |
| Viral Proteins | Viral Polymerases, Proteases | Viral Infections | Benzimidazole derivatives show broad-spectrum antiviral activity. nih.gov |
| Microtubules | Tubulin protein | Cancer | Benzimidazoles can act as microtubule assembly inhibitors. nih.gov |
Integration into Supramolecular Assemblies and Nanomaterials
Supramolecular chemistry, which involves the study of non-covalent interactions, provides a pathway to construct complex, functional materials from molecular building blocks. ub.edu The structure of this compound is well-suited for creating ordered supramolecular assemblies and nanomaterials.
The key functional groups for directing self-assembly are:
The Imidazole (B134444) Ring: The N-H donor and the sp²-hybridized nitrogen acceptor of the imidazole ring are ideal for forming robust hydrogen bonds, particularly the well-established COOH···N synthon with carboxylic acids. acs.org
The Cyano Group: This group can act as a hydrogen bond acceptor or coordinate with metal ions.
The Benzene (B151609) Ring: The aromatic system can participate in π-π stacking interactions, which are crucial for organizing molecules in the solid state. researchgate.net
Future research in this area could involve co-crystallization of this compound with various molecules to form metal-organic frameworks (MOFs), coordination polymers, or liquid crystals. researchgate.net Studies on arylbenzimidazoles have shown that they can form diverse nanostructures, such as nanoparticles and block domains, at interfaces. nih.gov The interplay between hydrogen bonding, metal coordination, and π-π stacking could be harnessed to create novel nanomaterials with tailored electronic or photoluminescent properties. researchgate.netconsensus.app
Design of Chemosensors and Molecular Recognition Systems
The development of selective and sensitive chemosensors for detecting ions and small molecules is a significant area of research. Benzimidazole-based compounds have emerged as excellent fluorescent chemosensors, particularly for metal ions. nih.govrsc.orgsouthasiacommons.net
The this compound scaffold is a promising platform for designing novel chemosensors. The imidazole and cyano nitrogens provide excellent coordination sites for metal ions. rsc.org Binding of a target analyte, such as Cu²⁺ or Zn²⁺, can lead to a measurable change in the molecule's photophysical properties, such as fluorescence quenching ('turn-off') or enhancement ('turn-on'). nih.govrsc.org
Future work could focus on:
Selective Ion Detection: Synthesizing and evaluating this compound as a selective sensor for environmentally or biologically important metal ions. nih.gov DFT calculations can support experimental findings by modeling the complexation between the sensor and the ion. nih.gov
Anion Recognition: While less common, the N-H group of the imidazole ring can be utilized as a hydrogen-bond donor for the recognition of specific anions. southasiacommons.net
Ratiometric Sensing: Designing derivatives that exhibit a ratiometric response, where fluorescence intensity changes at two different wavelengths upon analyte binding, can lead to more accurate and reliable detection. deakin.edu.au
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2-cyano-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of 1,2-diamino-4-bromobenzene with a nitrile-containing carbonyl compound under acidic conditions. For example, using aluminum trichloride (AlCl₃) as a catalyst in dichloromethane under reflux can yield benzimidazole derivatives . Optimization can involve varying solvent polarity, temperature, and catalyst loading. Reaction progress should be monitored via TLC or HPLC, and purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure and crystallographic parameters (e.g., unit cell dimensions, bond angles). For example, monoclinic systems (space group P21/n) with planar benzimidazole moieties (deviation <0.03 Å) are typical . Complementary techniques include:
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for developing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. The bromine and cyano groups enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores. For instance, thiophene-substituted analogues exhibit antiviral and antiarrhythmic activity . Biological assays (e.g., enzyme inhibition, cytotoxicity) should be paired with computational docking (AutoDock, Schrödinger) to validate target interactions .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to address low yield or impurity issues?
- Methodological Answer : A 2³ factorial design can systematically evaluate variables:
- Factors : Catalyst concentration (AlCl₃), temperature, reaction time.
- Responses : Yield, purity (HPLC area %).
Statistical software (Minitab, JMP) identifies significant interactions. For example, increasing catalyst loading (0.5–2.0 mol%) and temperature (60–100°C) may improve cyclization efficiency but risk side reactions. Response surface methodology (RSM) further refines optimal conditions .
Q. How to resolve contradictions in spectroscopic data for this compound derivatives (e.g., unexpected NOE correlations)?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering, tautomerism). Strategies include:
- Variable-temperature NMR : Detect conformational changes (e.g., coalescence temperatures).
- DFT calculations : Compare experimental ¹H NMR shifts with computed spectra (Gaussian, ORCA) to identify dominant conformers.
- SCXRD : Confirm static structures and hydrogen-bonding networks (e.g., C–H⋯N interactions) .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom is a prime site for Pd-catalyzed coupling.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
- COSMO-RS : Predict solubility and stability in reaction media .
Q. How do steric and electronic effects of the cyano group influence the biological activity of this compound analogues?
- Methodological Answer :
- SAR Studies : Synthesize derivatives with substituents varying in electronegativity (e.g., -CN vs. -NO₂) and steric bulk (e.g., -CH₃ vs. -CF₃).
- QSAR Modeling : Use descriptors like Hammett constants (σ) and molar refractivity (MR) to correlate structure with IC₅₀ values.
- Crystallography : Compare bond lengths and angles to assess electronic effects on aromaticity .
Methodological Tables
Table 1 : Key Crystallographic Data for this compound Analogues
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Br-thiophene | P21/n | 13.68 | 9.61 | 14.81 | 98.3 | 1927.3 | |
| 6-Br-thiophene | P21/c | 12.95 | 8.89 | 15.02 | 102.5 | 1702.1 |
Table 2 : Factorial Design Parameters for Synthesis Optimization
| Factor | Low Level | High Level | Effect on Yield (%) |
|---|---|---|---|
| Catalyst (mol%) | 0.5 | 2.0 | +22.5 |
| Temperature (°C) | 60 | 100 | +18.7 |
| Time (h) | 6 | 12 | +9.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
